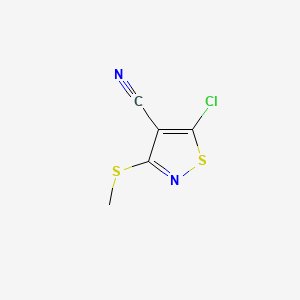

4-Isothiazolecarbonitrile, 5-chloro-3-(methylthio)-

説明

4-Isothiazolecarbonitrile, 5-chloro-3-(methylthio)- is a heterocyclic compound featuring an isothiazole ring substituted with a cyano group at position 4, a chlorine atom at position 5, and a methylthio (-SCH₃) group at position 2. The chlorine atom and cyano group are electron-withdrawing, affecting the compound’s reactivity and stability.

特性

CAS番号 |

54798-93-5 |

|---|---|

分子式 |

C5H3ClN2S2 |

分子量 |

190.7 g/mol |

IUPAC名 |

5-chloro-3-methylsulfanyl-1,2-thiazole-4-carbonitrile |

InChI |

InChI=1S/C5H3ClN2S2/c1-9-5-3(2-7)4(6)10-8-5/h1H3 |

InChIキー |

QCEAOTTUBMXSIS-UHFFFAOYSA-N |

正規SMILES |

CSC1=NSC(=C1C#N)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylthio-4-isothiazolecarbonitrile typically involves the reaction of 3-methylthio-4-isothiazolecarbonitrile with a chlorinating agent. One common method is the chlorination of 3-methylthio-4-isothiazolecarbonitrile using thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

3-Methylthio-4-isothiazolecarbonitrile+SOCl2→5-Chloro-3-methylthio-4-isothiazolecarbonitrile+SO2+HCl

Industrial Production Methods

In industrial settings, the production of 5-Chloro-3-methylthio-4-isothiazolecarbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

化学反応の分析

Types of Reactions

5-Chloro-3-methylthio-4-isothiazolecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).

Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA) under mild conditions.

Reduction: Reducing agents (e.g., LiAlH4) under anhydrous conditions.

Major Products Formed

Substitution: 5-Amino-3-methylthio-4-isothiazolecarbonitrile, 5-Thio-3-methylthio-4-isothiazolecarbonitrile.

Oxidation: 5-Chloro-3-methylsulfoxide-4-isothiazolecarbonitrile, 5-Chloro-3-methylsulfone-4-isothiazolecarbonitrile.

Reduction: 5-Chloro-3-methylthio-4-isothiazoleamine.

科学的研究の応用

5-Chloro-3-methylthio-4-isothiazolecarbonitrile has a wide range of applications in scientific research:

作用機序

The mechanism of action of 5-Chloro-3-methylthio-4-isothiazolecarbonitrile is primarily attributed to its ability to interact with biological macromolecules. The isothiazole ring can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity . Additionally, the chloro and methylthio groups enhance the compound’s reactivity and specificity towards certain molecular targets.

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural and physical properties of 4-isothiazolecarbonitrile derivatives and related heterocycles:

Key Observations:

- Electron-Withdrawing Groups: Chloro and cyano substituents reduce electron density on the heterocyclic core, enhancing stability and directing electrophilic substitution reactions .

- Methylthio Group : The -SCH₃ group in the target compound and pyrimidine derivatives increases lipophilicity, which may improve membrane permeability in biological systems.

- Melting Points : Pyridazine and pyrimidine derivatives with bulky substituents exhibit higher melting points (>300°C) due to strong π-π stacking and hydrogen bonding , whereas simpler isothiazoles (e.g., 1,3-thiazole-4-carbonitrile ) show lower thermal stability.

生物活性

4-Isothiazolecarbonitrile, 5-chloro-3-(methylthio)- is a compound that has garnered attention due to its diverse biological activities. This article aims to present a detailed overview of its biological activity, including data tables, case studies, and research findings from various studies.

Chemical Structure and Properties

The compound is characterized by its isothiazole ring structure, which is known for conferring various biological properties. The presence of the chloro and methylthio groups enhances its reactivity and potential for biological interactions.

Biological Activities

1. Anticancer Activity

Research has indicated that derivatives of isothiazole, including 4-isothiazolecarbonitrile, exhibit significant anticancer properties. A study focused on N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives demonstrated notable antiproliferative activity against several cancer cell lines, including:

- Human biphenotypic B cell myelomonocytic leukemia (MV4-11)

- Colon adenocarcinoma (LoVo)

- Breast adenocarcinoma (MCF-7)

The most active derivative exhibited an IC50 value lower than 30 µg/mL against MV4-11 cells, indicating strong potential for further development as an anticancer agent .

2. Antiviral Activity

The compound has also shown antiviral properties. Specifically, related compounds like 3-methylthio-5-phenyl-4-isothiazolecarbonitrile have been studied for their activity against picornaviruses. These studies suggest that modifications to the isothiazole structure can lead to compounds with broad-spectrum antiviral activity .

Case Studies

Case Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of various isothiazole derivatives, researchers synthesized multiple N'-substituted derivatives and tested their efficacy against several cancer cell lines. The results indicated that the modified compounds had varying degrees of effectiveness, with some showing significant inhibition of cell growth compared to standard treatments .

Case Study 2: Mechanism of Action

Another study explored the mechanism by which 3-methylthio-5-phenyl-4-isothiazolecarbonitrile exerts its antiviral effects. It was found that the compound stabilizes viral capsids, thereby preventing viral replication and entry into host cells. This mechanism highlights the potential for developing antiviral therapies based on isothiazole derivatives .

Table 1: Antiproliferative Activity of Isothiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide | MV4-11 | <30 |

| N'-substituted derivative A | LoVo | 45 |

| N'-substituted derivative B | MCF-7 | 50 |

| N'-substituted derivative C | MCF-10A (normal cells) | >80 |

Table 2: Antiviral Activity Against Picornaviruses

| Compound Name | Virus Type | Activity |

|---|---|---|

| 3-methylthio-5-phenyl-4-isothiazolecarbonitrile | Poliovirus | Active |

| Related Compound D | Enterovirus | Active |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。